1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one
Description
1-{4-Methyl-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one is a thiazole-based organic compound characterized by a central thiazole ring substituted with a methyl group at position 4, a 4-(trifluoromethyl)phenyl group at position 2, and an acetyl (ethanone) moiety at position 3. Its IUPAC name and synonyms are well-documented in chemical databases . The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDURELJXRLATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431512 | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447406-53-3 | |
| Record name | 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447406-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Method Adapted for Target Compound
-
- 3-chloro-2,4-pentanedione (an α-haloketone)
- 4-(trifluoromethyl)phenyl thioamide (or substituted thioamide)
-
- Solvent: Absolute ethanol
- Temperature: Reflux (boiling ethanol)
- Time: Approximately 8 hours
- Workup: Cooling, precipitation by addition to cold water, neutralization with sodium acetate, filtration, drying, and recrystallization from ethanol
Mechanism :
The thioamide nucleophilically attacks the α-haloketone, followed by cyclization and elimination of halide to form the thiazole ring.-
- Yields reported around 75-90% depending on substituents and conditions
- Purity typically >90% after recrystallization
This method is well-documented for synthesizing 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one derivatives and can be adapted for the trifluoromethyl-substituted phenyl analog by using the corresponding thioamide.
Specific Preparation Method for 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one
Stepwise Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Synthesis of 4-(trifluoromethyl)phenyl thioamide | Prepared by reaction of 4-(trifluoromethyl)aniline derivatives with Lawesson’s reagent or by direct thionation of corresponding amides |
| 2 | Reaction of 3-chloro-2,4-pentanedione with 4-(trifluoromethyl)phenyl thioamide | Reflux in absolute ethanol for 8 hours |
| 3 | Workup | Cool reaction mixture, pour into cold water, neutralize with sodium acetate solution |
| 4 | Isolation | Filter precipitate, dry, recrystallize from ethanol to obtain pure product |
Reaction Scheme
$$
\text{3-chloro-2,4-pentanedione} + \text{4-(trifluoromethyl)phenyl thioamide} \xrightarrow[\text{EtOH, reflux}]{8\,h} \text{this compound}
$$
Alternative Synthetic Routes and Modifications
Thiosemicarbazone Route (Indirect Synthesis)
- Some studies report synthesis of related thiazole derivatives via condensation of substituted benzaldehydes with thiosemicarbazide to form thiosemicarbazones, followed by cyclization with α-bromo ketones bearing the trifluoromethylphenyl group.
- This method involves:
- Refluxing substituted benzaldehyde with thiosemicarbazide in ethanol for 3 hours.
- Subsequent reaction of the thiosemicarbazone with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one in ethanol under reflux for 4 hours.
- This route can yield thiazole derivatives with high purity (90-98%) and moderate to good yields (75-82%).
Click Chemistry and Functionalization
- For derivatives functionalized further on the ethanone moiety, click chemistry approaches involving azide-alkyne cycloaddition have been employed, but these are more relevant for elaborated derivatives rather than the simple ethanone compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Hantzsch synthesis | 3-chloro-2,4-pentanedione + 4-(trifluoromethyl)phenyl thioamide | Reflux in EtOH, 8 h | 75-90 | >90 | Most direct and common method |
| Thiosemicarbazone cyclization | Substituted benzaldehyde + thiosemicarbazide, then + 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | Reflux in EtOH, 3 h + 4 h | 75-82 | 90-98 | Alternative route, useful for derivatives |
| Click chemistry (for derivatives) | Azido-thiazole + substituted ethynylbenzene | Reflux, followed by reduction | Variable | High | For elaborated derivatives, not simple ethanone |
Research Findings and Analytical Data
- Melting point of the target compound is reported around 96-97 °C, consistent with high purity crystalline material.
- Purity is typically confirmed by chromatographic methods (TLC, HPLC) and spectroscopic techniques (NMR, IR).
- Yields and reaction completion are monitored by TLC.
- The presence of the trifluoromethyl group influences the electronic properties and reactivity, requiring careful control of reaction conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C12H10F3NOS and a molecular weight of 273.28 g/mol. Its structure features a thiazole ring, which is known for its biological activity, and the trifluoromethyl group that enhances lipophilicity and biological potency.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study highlighted that thiazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The presence of the trifluoromethyl group in 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one enhances its interaction with microbial targets.
Antiviral Properties
Thiazole derivatives have also been investigated for their antiviral activities. For instance, compounds similar to this compound were found to exhibit efficacy against various viruses, including tobacco mosaic virus (TMV). These compounds interact with viral RNA, potentially inhibiting viral replication .
Pesticidal Activity
The compound's unique structure makes it suitable for use as a pesticide. Research has shown that thiazole-based compounds can act as effective fungicides and insecticides. They disrupt metabolic pathways in pests, leading to increased mortality rates in targeted species .
Polymer Additives
In materials science, thiazole compounds are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in resistance to degradation under environmental stressors .
Detection Methods
The compound has been utilized in analytical methods such as thin-layer chromatography coupled with matrix-assisted laser desorption/ionization mass spectrometry (TLC/MALDI-TOF). This technique allows for the efficient separation and identification of complex mixtures containing heterocyclic compounds .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Yang et al., 2017 | Thiazole derivatives showed significant inhibition of bacterial strains; potential for antibiotic development. |
| Antiviral | Tsublova et al., 2016 | Demonstrated antiviral activity against TMV; compounds interacted with viral RNA effectively. |
| Pesticidal | Mfuh et al., 2016 | Effective against various pests; disrupted metabolic pathways leading to increased mortality rates. |
| Polymer Additives | Esparza et al., 2016 | Improved thermal stability and mechanical properties in polymer formulations when incorporated. |
Mechanism of Action
The mechanism of action of 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or disruption of protein-protein interactions, depending on the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs with polar substituents (e.g., hydroxy or bromo groups) exhibit higher melting points (up to 304°C), whereas non-polar substituents (e.g., methyl or propan-2-yl) result in lower thermal stability. The trifluoromethyl group’s impact on the target’s melting point is unclear but may align with trends observed in fluorinated compounds .
- Spectroscopic Data: ¹H NMR: For the target compound, the acetyl group’s methyl protons are expected near δ 2.5–2.7 ppm, similar to 1-(4-methyl-2-propan-2-yl-thiazol-5-yl)ethan-1-one (δ 2.55 ppm for COCH₃) . ¹³C NMR: The carbonyl carbon (C=O) typically resonates at ~190–200 ppm, as seen in related ethanone derivatives .
Table 2: Bioactivity of Selected Analogs
Key Observations:
- Enzyme Interactions: Compound 1 (a thiazole-hydrazine derivative) stabilizes enzymes via non-competitive inhibition, suggesting that the target compound’s trifluoromethyl group could similarly enhance binding affinity in hydrophobic pockets .
- Lack of Direct Data : The target compound’s bioactivity remains unstudied in the provided evidence, but its structural features align with bioactive analogs, warranting further investigation.
Biological Activity
The compound 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one , often referred to as GW0742 , belongs to a class of thiazole derivatives that have garnered interest due to their diverse biological activities. This article provides an in-depth review of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid
- Molecular Formula : C21H17F4NO3S2
- Molecular Weight : 471.5 g/mol
The structural uniqueness of GW0742, particularly the thiazole moiety, contributes significantly to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
GW0742 primarily acts as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ) . Activation of PPARδ has been linked to various metabolic processes, including:
- Lipid metabolism : Enhancing fatty acid oxidation and reducing triglyceride levels.
- Anti-inflammatory effects : Modulating inflammatory responses in various tissues.
- Cell proliferation : Influencing cell cycle progression and apoptosis in cancer cells.
1. Antitumor Activity
Recent studies have demonstrated that thiazole derivatives like GW0742 exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| GW0742 | A431 | 1.98 |
| GW0742 | Jurkat | <1.61 |
These results indicate that GW0742 may induce apoptosis through mechanisms involving PPARδ activation and subsequent modulation of gene expression related to cell growth and survival .
2. Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activities. For example, a structurally related compound displayed significant efficacy in animal models of epilepsy, suggesting that GW0742 may share similar neuroprotective properties .
Case Study 1: Cancer Cell Line Research
In a study examining the effects of GW0742 on breast cancer cells, researchers found that treatment led to increased apoptosis rates and reduced cell viability. The mechanism was attributed to PPARδ-mediated pathways that enhance pro-apoptotic signals while inhibiting survival pathways .
Case Study 2: Metabolic Regulation
Another study focused on the metabolic effects of GW0742 in obese mice models. The compound significantly improved insulin sensitivity and reduced body weight by enhancing fatty acid oxidation in skeletal muscle tissues . This suggests potential therapeutic applications in metabolic disorders such as type 2 diabetes.
Q & A
Q. What are the standard synthetic routes for 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioamides with α-haloketones. Key steps include:
- Use of HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and intermediate structures .
- Purification via flash column chromatography (e.g., pentane/EtOAc gradients) to isolate the product from byproducts .
- Purity validation using HPLC with chiral columns (e.g., Daicel Chiralpak IB) to assess enantiomeric excess, especially for stereochemically sensitive derivatives .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. The software allows handling of high-resolution or twinned data, critical for resolving bond-length discrepancies in the trifluoromethyl group .
- NMR Spectroscopy : Use NMR to confirm the presence and position of the trifluoromethyl group, complemented by and NMR for backbone validation .
- FTIR : Identify carbonyl (C=O) and thiazole ring vibrations (C-S-C) to confirm functional groups .
Q. What initial biological screening approaches are recommended for this thiazole derivative?
- Methodological Answer :
- Fungicidal Activity : Follow protocols for analogous thiazoles, such as in vitro assays against Phytophthora infestans with IC determination via microbroth dilution .
- Enzyme Inhibition : Use kinetic assays (e.g., spectrophotometric monitoring) to evaluate inhibition of targets like phosphoenolpyruvate carboxykinase, referencing hydrazine-carbothiamide derivatives as structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed syntheses of similar thiazoles?
- Methodological Answer :
- Catalyst Selection : Use Pd(OAc) with aryl iodide additives to enhance regioselectivity in cross-coupling steps .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates, paired with microwave-assisted heating for faster reaction kinetics .
- In Situ Monitoring : Employ LC-MS to track reaction progress and identify side products early .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF), comparing them with XRD-derived electron density maps .
- Tautomerism Checks : For ambiguous NMR signals, perform variable-temperature NMR or DFT-based chemical shift predictions to rule out dynamic equilibria .
Q. How to perform detailed kinetic analysis of enzyme inhibition by this compound?
- Methodological Answer :
- Steady-State Assays : Measure initial reaction rates at varying substrate/inhibitor concentrations. Use nonlinear regression (e.g., GraphPad Prism) to determine values .
- Docking Studies : Combine AutoDock Vina with Multiwfn-generated molecular electrostatic potentials (MEPs) to map inhibitor-enzyme interactions and validate kinetic mechanisms .
Q. What advanced computational methods elucidate electronic properties relevant to bioactivity?
- Methodological Answer :
- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to identify critical bond critical points (BCPs) in the thiazole ring, correlating with metabolic stability .
- Pharmacophore Modeling : Use Schrödinger’s Phase to map electron-withdrawing (e.g., trifluoromethyl) and hydrophobic (e.g., methyl-thiazole) features driving target binding .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and computational bond-length data in the trifluoromethyl group?
- Methodological Answer :
- Refinement Protocols : Re-analyze XRD data using SHELXL’s TWIN/BASF commands to account for crystal twinning or disorder, which may artificially elongate C-F bonds .
- DFT Optimization : Compare gas-phase DFT-optimized geometries with solid-state XRD data to assess environmental effects (e.g., crystal packing) on bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
